molecular formula C10H15N B3283548 2-(3,5-Dimethylphenyl)ethan-1-amine CAS No. 76935-61-0

2-(3,5-Dimethylphenyl)ethan-1-amine

Cat. No.: B3283548
CAS No.: 76935-61-0
M. Wt: 149.23 g/mol
InChI Key: QXLUHUARYCYCMG-UHFFFAOYSA-N
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Description

2-(3,5-Dimethylphenyl)ethan-1-amine is a substituted phenethylamine with the molecular formula C10H15N and a molecular weight of 149.24 g/mol . It features an ethanamine chain attached to a 3,5-dimethylphenyl ring system. This structure is of significant interest in medicinal chemistry research, particularly in the study of biogenic amine mimetics and neuropharmacology. Compounds based on the phenethylamine scaffold are extensively investigated as potential modulators of central nervous system targets . Research into similar dimethylphenyl-substituted ethanamines suggests potential utility as a precursor or structural motif in the discovery of trace amine-associated receptor 1 (TAAR1) agonists . TAAR1 is an emerging target for neuropsychiatric disorders, and its activation can indirectly modulate dopamine, serotonin, and glutamate systems . This compound serves as a valuable building block for developing novel pharmacologically active agents and probing structure-activity relationships. It is supplied as a liquid with a boiling point of 95°C at 10 mm Hg and a density of 0.95 g/cm³. It is recommended to store at 4°C . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3,5-dimethylphenyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-8-5-9(2)7-10(6-8)3-4-11/h5-7H,3-4,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXLUHUARYCYCMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)CCN)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901306961
Record name 3,5-Dimethylbenzeneethanamine
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Molecular Weight

149.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76935-61-0
Record name 3,5-Dimethylbenzeneethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76935-61-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dimethylbenzeneethanamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Process Chemistry of 2 3,5 Dimethylphenyl Ethan 1 Amine

Classical and Established Synthetic Routes

Reductive Amination Strategies

Reductive amination is a widely utilized and versatile method for the synthesis of amines. wikipedia.org This process involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent, proceeding through an imine intermediate. wikipedia.orglibretexts.org For the synthesis of 2-(3,5-dimethylphenyl)ethan-1-amine, the precursor would be 3,5-dimethylphenylacetone.

The reaction is typically a one-pot process where the ketone and an ammonia (B1221849) source react to form an intermediate imine, which is then reduced in situ to the desired primary amine. wikipedia.org Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), and catalytic hydrogenation. masterorganicchemistry.com Sodium cyanoborohydride is particularly effective as it selectively reduces the iminium ion in the presence of the ketone starting material. masterorganicchemistry.com The reaction is generally performed under mildly acidic conditions to facilitate imine formation. wikipedia.org

Table 1: Reagents for Reductive Amination of 3,5-Dimethylphenylacetone

Reagent Type Specific Reagent Role in Reaction
Ammonia SourceAmmonia (NH3)Provides the amine functional group.
Reducing AgentSodium Cyanoborohydride (NaBH3CN)Reduces the intermediate imine to an amine. masterorganicchemistry.com
Reducing AgentSodium Triacetoxyborohydride (NaBH(OAc)3)Alternative reducing agent for the imine. masterorganicchemistry.com
CatalystPlatinum, Palladium, or NickelUsed in catalytic hydrogenation. wikipedia.org
SolventMethanol, EthanolCommon solvents for the reaction.

Nitrile Reduction Pathways

Another classical approach involves the reduction of a nitrile to a primary amine. This method is advantageous as it adds a carbon atom to the starting material. libretexts.org The synthesis of this compound via this route would start from 3,5-dimethylbenzyl cyanide.

The reduction of the nitrile functional group can be accomplished using strong reducing agents like lithium aluminum hydride (LiAlH4) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF), followed by an aqueous workup. libretexts.org Catalytic hydrogenation with hydrogen gas over a metal catalyst like platinum or palladium is also an effective method. researchgate.netyoutube.com

Table 2: Conditions for the Reduction of 3,5-Dimethylbenzyl Cyanide

Reducing Agent Catalyst (if applicable) Solvent Key Features
Lithium Aluminum Hydride (LiAlH4)N/ATetrahydrofuran (THF)Powerful, non-selective reducing agent. libretexts.org
Hydrogen Gas (H2)Platinum (Pt) or Palladium (Pd)Ethanol (EtOH)Catalytic method, often requires pressure. researchgate.net
Sodium Borohydride (NaBH4) / Cobalt(II) chloride (CoCl2)N/AMethanol (MeOH)Milder alternative to LiAlH4.

Nucleophilic Substitution Approaches

Nucleophilic substitution reactions provide a direct pathway to form the carbon-nitrogen bond. For the synthesis of this compound, a suitable starting material would be a 2-(3,5-dimethylphenyl)ethyl halide, such as the bromide or chloride.

In this approach, the alkyl halide is treated with a nitrogen nucleophile. While ammonia can be used, it often leads to over-alkylation, producing secondary and tertiary amines as byproducts. libretexts.org A more controlled method involves the use of sodium azide (B81097) (NaN3) to form an alkyl azide. This azide is not nucleophilic, preventing further reaction. libretexts.org The resulting azide is then reduced to the primary amine using a reducing agent like LiAlH4 or through catalytic hydrogenation. libretexts.org

Gabriel Synthesis and Analogous Methods

The Gabriel synthesis is a classic and reliable method for preparing primary amines from primary alkyl halides, effectively avoiding the issue of over-alkylation. masterorganicchemistry.comlibretexts.org The process begins with the deprotonation of phthalimide (B116566) with a base, such as potassium hydroxide, to form potassium phthalimide. libretexts.org

This phthalimide anion then acts as a nucleophile, attacking the 2-(3,5-dimethylphenyl)ethyl halide in an SN2 reaction. libretexts.orgnrochemistry.com The resulting N-alkylphthalimide is subsequently cleaved to release the primary amine. nrochemistry.com This cleavage is typically achieved by treatment with hydrazine (B178648) hydrate (B1144303) (the Ing-Manske procedure) or through acidic or basic hydrolysis. libretexts.orgnrochemistry.comyoutube.com

Novel and Emerging Synthetic Approaches

Catalytic Asymmetric Synthesis and Chiral Resolution (if applicable to chiral derivatives)

While this compound itself is achiral, the development of chiral derivatives is an area of interest. Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule. This can be achieved through various strategies, including the use of chiral catalysts or chiral auxiliaries. tcichemicals.com

For instance, the reductive amination of a prochiral ketone precursor could be performed using a chiral catalyst, such as a chiral iridium complex, to induce enantioselectivity. nih.gov Although significant advances have been made in asymmetric catalysis, achieving high enantiomeric excess can be challenging and often requires catalyst and reaction condition optimization. nih.govprinceton.edu

Alternatively, a racemic mixture of a chiral derivative of this compound can be separated into its constituent enantiomers through chiral resolution. tcichemicals.com This process typically involves reacting the racemic amine with a chiral resolving agent, such as a chiral carboxylic acid, to form a pair of diastereomeric salts. These diastereomers have different physical properties and can be separated by methods like fractional crystallization. After separation, the individual enantiomers of the amine can be recovered.

Green Chemistry Principles in Synthesis (e.g., solvent-free, microwave-assisted)

The integration of green chemistry principles into the synthesis of this compound is crucial for developing sustainable and environmentally benign processes. researcher.lifersc.org Key strategies include the use of non-traditional energy sources like microwave irradiation and the implementation of solvent-free reaction conditions. researchgate.net

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. amazonaws.comlew.ro In the context of amine synthesis, microwave irradiation can be particularly effective for steps such as the reduction of nitriles or the reductive amination of ketones. libretexts.org For instance, the reduction of a suitable precursor like 3,5-dimethylphenylacetonitrile (B137505) or the reductive amination of 1-(3,5-dimethylphenyl)ethan-1-one could be significantly expedited. nih.govsigmaaldrich.comchemspider.comuni.lu The rapid heating provided by microwaves can enhance reaction rates and, in some cases, improve selectivity by minimizing the formation of byproducts. semanticscholar.orgclockss.org

A hypothetical microwave-assisted synthesis could involve the reaction of 1-(3,5-dimethylphenyl)ethan-1-one with an ammonia source and a reducing agent in a sealed vessel under microwave irradiation. This approach would likely reduce the reaction time from hours to minutes. amazonaws.com

Solvent-Free Synthesis: Solvent-free, or solid-state, reactions represent a significant advancement in green chemistry by eliminating the environmental and economic costs associated with solvent use, recovery, and disposal. researchgate.net These reactions are often facilitated by grinding the reactants together, sometimes with a catalytic amount of a solid support or catalyst. mdpi.com For the synthesis of this compound, a solvent-free approach could be envisioned for the condensation and subsequent reduction steps. One-pot, solvent-free multicomponent reactions are particularly attractive, offering high atom economy and simplified workup procedures. mdpi.com

Table 1: Comparison of Green Synthesis Methodologies

Methodology Key Advantages Potential Application in Synthesis of this compound

| Microwave-Assisted | - Rapid reaction rates

  • Higher yields
  • Improved selectivity | - Reduction of 3,5-dimethylphenylacetonitrile
  • Reductive amination of 1-(3,5-dimethylphenyl)ethan-1-one nih.govsigmaaldrich.comchemspider.comuni.lu | | Solvent-Free | - Reduced waste
  • Lower cost
  • Simplified purification | - Solid-state reductive amination
  • One-pot condensation and reduction |
  • Flow Chemistry Applications in Synthesis

    Flow chemistry, or continuous flow processing, offers numerous advantages over traditional batch synthesis, including enhanced safety, improved reproducibility, and seamless scalability. The synthesis of amines, which can involve highly reactive intermediates or exothermic reactions, is particularly well-suited for flow chemistry applications.

    In a potential flow synthesis of this compound, a solution of the starting material, such as 1-(3,5-dimethylphenyl)ethan-1-one nih.govsigmaaldrich.comchemspider.comuni.lu, and a reducing agent could be continuously passed through a heated reactor column packed with a heterogeneous catalyst. This setup allows for precise control over reaction parameters like temperature, pressure, and residence time, leading to higher yields and purities. Furthermore, the use of immobilized reagents and catalysts simplifies product purification, as the desired amine can be collected from the outflowing stream while the catalyst remains in the reactor.

    Key Advantages of Flow Chemistry for Amine Synthesis:

    Enhanced Safety: Small reaction volumes minimize the risks associated with exothermic reactions or hazardous reagents.

    Precise Control: Independent control of reaction parameters allows for fine-tuning of the reaction conditions to maximize yield and minimize byproduct formation.

    Scalability: Production can be easily scaled up by running the flow reactor for longer periods or by using parallel reactors.

    One-Pot Multicomponent Reactions

    One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single reaction vessel to form a complex product in a single step. clockss.orgrsc.org This approach aligns with the principles of green chemistry by minimizing solvent usage, reducing waste, and saving time and energy. rsc.org

    For the synthesis of this compound, an MCR could potentially be designed. While a direct MCR for this specific compound may not be widely reported, related transformations provide a proof of concept. For example, a three-component reaction involving an aldehyde, an amine source, and a nucleophile could be adapted. The development of novel MCRs for the synthesis of arylethylamines is an active area of research. mdpi.com

    Table 2: Hypothetical One-Pot Reaction for this compound

    Reactant 1 Reactant 2 Reactant 3 Catalyst Product
    3,5-Dimethylbenzaldehyde Nitromethane Hydrogen Source Dual catalytic system This compound

    Chemo- and Regioselectivity in Synthetic Transformations

    Achieving high chemo- and regioselectivity is paramount in the synthesis of substituted aromatic compounds like this compound to avoid the formation of undesired isomers.

    Chemoselectivity refers to the preferential reaction of one functional group over another. In the synthesis of the target amine, a key challenge is the selective reduction of a nitrile or an imine group in the presence of the aromatic ring. Modern catalytic systems, often based on transition metals like cobalt or rhodium, have been developed to achieve high chemoselectivity in reductive amination reactions. mdpi.comacs.org

    Regioselectivity concerns the control of the position of chemical bond formation. For instance, in reactions involving the functionalization of the dimethylphenyl group, directing the substitution to the desired position is crucial. A catalytic strategy for the regioselective synthesis of arylethylamines has been reported, which involves the intermolecular addition of aryl radicals to enecarbamate substrates. nih.gov This method, employing a dual catalytic system, allows for the formation of the desired arylethylamine with complete regiocontrol. nih.gov

    Process Optimization and Scale-up Considerations for Academic Synthesis

    The transition from a small-scale laboratory synthesis to a larger, more practical scale, even within an academic setting, requires careful process optimization. Key parameters that need to be considered include catalyst loading, reaction temperature, concentration, and purification methods.

    For the synthesis of this compound, optimization would involve systematically varying these parameters to achieve the highest possible yield and purity with the lowest possible cost and environmental impact. For example, reducing the amount of an expensive catalyst without significantly compromising the reaction efficiency is a common goal.

    Key Optimization Parameters:

    Catalyst Selection and Loading: Identifying the most active and selective catalyst and using the minimum effective amount.

    Solvent and Concentration: Choosing an appropriate solvent that maximizes solubility and reaction rate while minimizing environmental impact. Higher concentrations can increase throughput but may also lead to side reactions.

    Temperature and Time: Finding the optimal temperature and reaction time to ensure complete conversion without product degradation.

    Workup and Purification: Developing a simple and efficient purification protocol, such as crystallization or distillation, to isolate the pure product.

    The development of a robust and scalable synthesis is essential for making this compound readily accessible for further research and application.

    Structural Elucidation and Advanced Spectroscopic Characterization Beyond Basic Identification

    High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis

    High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules like 2-(3,5-Dimethylphenyl)ethan-1-amine. By examining the magnetic properties of atomic nuclei, NMR provides a precise map of the molecular structure.

    Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning proton (¹H) and carbon (¹³C) signals and revealing the intricate network of connections within the molecule. wikipedia.org

    Correlation Spectroscopy (COSY): The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds (J-coupling). sdsu.edu For this compound, a COSY spectrum would show a cross-peak connecting the signals of the benzylic protons (CH₂) and the adjacent aminic protons (CH₂), confirming the ethanamine side chain structure.

    Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. sdsu.edu This technique is invaluable for assigning which protons are attached to which carbon atoms. youtube.com For instance, it would show a correlation between the aromatic protons and their respective aromatic carbons, the benzylic protons and the benzylic carbon, and so on.

    Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range correlations between protons and carbons, typically over two to four bonds. wikipedia.orgprinceton.edu This is crucial for piecing together the entire molecular framework. For example, HMBC would show correlations from the methyl protons to the C3 and C5 carbons of the aromatic ring, as well as to the C4 carbon, confirming their position. It would also show correlations from the benzylic protons to the C1 carbon of the aromatic ring.

    Nuclear Overhauser Effect Spectroscopy (NOESY): The NOESY experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. youtube.com This provides information about the molecule's conformation. For this compound, NOESY could reveal the spatial proximity between the protons of the ethylamine (B1201723) side chain and the aromatic ring protons, offering insights into the preferred rotational conformation.

    Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound

    Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key HMBC Correlations (¹H to ¹³C)Key COSY Correlations (¹H to ¹H)Key NOESY Correlations (¹H to ¹H)
    C1-H-~138---
    C2-H, C6-H~6.8~127C4, C1, C(CH₂)H(C4)H(CH₂-α), H(CH₃)
    C3, C5-~137---
    C4-H~6.9~129C2, C6H(C2), H(C6)H(CH₃)
    CH₃~2.3~21C3, C5, C4-H(C2), H(C4), H(C6)
    CH₂ (α to ring)~2.7~39C1, C2, C6, C(β)H(CH₂-β)H(C2), H(C6)
    CH₂ (β, with NH₂)~2.9~45C(α)H(CH₂-α)-
    NH₂Variable-C(β)--

    Note: Predicted values are estimates and can vary based on solvent and experimental conditions. This table illustrates expected correlations.

    While solution-state NMR provides data on molecules in motion, solid-state NMR (ssNMR) gives information about the structure and dynamics of molecules in the solid phase. For this compound, ssNMR would be particularly useful for characterizing its salts (e.g., hydrochloride, citrate) or co-crystals. This technique can reveal details about polymorphism (the existence of different crystal structures), molecular packing, and intermolecular interactions that are averaged out in solution.

    Advanced Mass Spectrometry (MS) Fragmentation Pathways and Mechanistic Interpretations

    Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of a compound and for deducing its structure by analyzing how it breaks apart.

    Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis to probe the fragmentation pathways of a selected ion. purdue.edu In a typical MS/MS experiment for this compound, the protonated molecule [M+H]⁺ would be isolated and then subjected to collision-induced dissociation (CID). A primary and highly characteristic fragmentation pathway for phenethylamines involves the cleavage of the C-C bond beta to the aromatic ring (β-cleavage). researchgate.net This results in the formation of a stable benzylic cation.

    For this compound (molar mass 149.24 g/mol ), the key fragmentation would be:

    [M+H]⁺ (m/z 150) → [C₉H₁₁]⁺ (m/z 119) + CH₄N

    The ion at m/z 119 corresponds to the 3,5-dimethylbenzyl cation, a highly diagnostic fragment that confirms the substitution pattern on the aromatic ring. The loss of a neutral fragment with a mass of 31 Da corresponds to methanimine (B1209239) (CH₃N). The similarities in fragmentation pathways under electrospray ionization can make it challenging to distinguish between positional isomers like β-methylphenylethylamines and amphetamines without careful control of fragmentation energies and analysis of ion ratios. nih.gov

    High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the elemental formula of the compound, as it can distinguish between ions that have the same nominal mass but different chemical formulas.

    For this compound, the expected exact mass for the neutral molecule (C₁₀H₁₅N) is 149.1204. The protonated molecule [C₁₀H₁₆N]⁺ observed in HRMS would have a calculated exact mass of 150.1283. This precise measurement is a powerful confirmation of the compound's identity, distinguishing it from other isobaric compounds.

    Table 2: Key Mass Spectrometry Data for this compound

    Ion SpeciesChemical FormulaCalculated Exact Mass (Da)Fragmentation Origin
    [M]C₁₀H₁₅N149.1204Molecular Ion
    [M+H]⁺C₁₀H₁₆N⁺150.1283Protonated Molecule
    [M-CH₃N+H]⁺C₉H₁₁⁺119.0861β-cleavage fragment (3,5-dimethylbenzyl cation)

    X-ray Crystallography of this compound Derivatives and Salts

    X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in its crystalline state. By diffracting X-rays off a single crystal of a compound or its derivative, a precise map of electron density can be generated, revealing atomic positions and bond lengths/angles with high accuracy.

    While crystallographic data for the free base of this compound may not be readily available, analysis of its salts (e.g., hydrochloride, nitrate) or derivatives is common. mdpi.com Such a study would provide unambiguous confirmation of its constitution and substitution pattern. Furthermore, the crystal structure would reveal detailed information about:

    Conformation: The precise dihedral angles of the ethylamine side chain relative to the dimethylphenyl ring.

    Intermolecular Interactions: The nature of hydrogen bonding (e.g., between the ammonium (B1175870) group and the counter-ion) and other non-covalent interactions that dictate the crystal packing.

    Supramolecular Assembly: How the individual molecules arrange themselves in the crystal lattice, which can be influenced by factors like argentophilic interactions in silver salt complexes. mdpi.com

    This level of structural detail is crucial for understanding the physical properties of the compound and how it interacts with other molecules.

    Analysis of Intermolecular Interactions and Crystal Packing

    No published X-ray crystallography studies for this compound were found. Consequently, there is no experimental data available to analyze its crystal lattice, intermolecular interactions (such as hydrogen bonding patterns involving the amine group), or crystal packing arrangement. This information is fundamental to understanding the solid-state properties of a compound.

    Polymorphism Studies

    The investigation of polymorphism, which is the ability of a solid material to exist in multiple crystalline forms, requires detailed crystallographic and thermal analysis. As no primary crystallographic data exists for this compound, there have been no studies on its potential polymorphic forms.

    Chiroptical Spectroscopy (e.g., Circular Dichroism) of Chiral Derivatives

    This compound is not chiral itself. However, it could be used as a synthon to create chiral derivatives. A search for such chiral derivatives and their subsequent analysis by chiroptical spectroscopy, such as circular dichroism (CD), did not yield any specific results. While the principles of chiroptical spectroscopy are well-established for determining the stereochemistry of chiral molecules, they have not been applied to derivatives of this particular compound in the available literature.

    Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis and Theoretical Correlation

    While Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy are common techniques for identifying functional groups, detailed experimental spectra and, notably, theoretical vibrational analyses for this compound are not present in the scientific literature. Such studies would typically involve computational methods, like Density Functional Theory (DFT), to calculate the vibrational frequencies and compare them with experimental data to provide a comprehensive assignment of the spectral bands. This level of detailed analysis for this compound has not been published.

    Chemical Reactivity, Derivatization, and Mechanistic Studies

    Reactivity of the Primary Amine Functionality

    The presence of a primary amine group (-NH₂) confers significant nucleophilic character to the molecule, making it a versatile building block in organic synthesis. This functionality is the primary site for reactions such as acylation, alkylation, sulfonylation, and the formation of various nitrogen-containing derivatives.

    The lone pair of electrons on the nitrogen atom of the primary amine makes it highly reactive towards a variety of electrophilic reagents.

    Acylation: 2-(3,5-Dimethylphenyl)ethan-1-amine readily undergoes acylation when treated with acylating agents like acyl chlorides or acid anhydrides. chemguide.co.uklibretexts.org For instance, the reaction with ethanoyl chloride in the presence of a base would yield the corresponding N-acylated product, N-(2-(3,5-dimethylphenyl)ethyl)acetamide. This reaction proceeds via a nucleophilic acyl substitution mechanism. chemguide.co.ukyoutube.com

    Alkylation: The primary amine can also be alkylated by reaction with alkyl halides. This process can lead to the formation of secondary, tertiary amines, and even quaternary ammonium (B1175870) salts, depending on the reaction conditions and the stoichiometry of the alkylating agent.

    Sulfonylation: The synthesis of sulfonamides is achieved by reacting the amine with sulfonyl chlorides. A common example is the reaction with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base, which yields N-(2-(3,5-dimethylphenyl)ethyl)-4-methylbenzenesulfonamide. researchgate.netsvkm-iop.ac.in This reaction is a reliable method for converting primary amines into stable sulfonamide derivatives. researchgate.netorganic-chemistry.org

    Table 1: Representative Reactions of the Primary Amine Functionality
    Reaction TypeReagentProductGeneral Conditions
    Acylation (Ethanoylation)Ethanoyl chloride (CH₃COCl)N-(2-(3,5-dimethylphenyl)ethyl)acetamideIn the presence of a base (e.g., pyridine (B92270) or triethylamine)
    Sulfonylation (Tosylation)p-Toluenesulfonyl chloride (TsCl)N-(2-(3,5-dimethylphenyl)ethyl)-4-methylbenzenesulfonamideIn water or in the presence of a base like pyridine. researchgate.netresearchgate.net

    The primary amine of this compound is a key functional group for the synthesis of imines and for incorporation into various heterocyclic systems.

    Imines: Primary amines react with aldehydes and ketones in an acid-catalyzed condensation reaction to form imines, also known as Schiff bases. organic-chemistry.org The reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (C=N). organic-chemistry.org

    Enamines: Enamine formation typically involves the reaction of a ketone or aldehyde with a secondary amine. The reaction of this compound, a primary amine, with an enolizable aldehyde or ketone leads to an imine as the final product under standard conditions.

    Heterocycles: The amine group provides a reactive handle for the construction of nitrogen-containing heterocycles. For example, the amine can be converted into a thiourea (B124793) derivative, which can then undergo cyclization with reagents like α-haloketones or esters to form thiazolidinone rings. dergipark.org.trnih.govaip.org Another route involves the formation of enaminones, which are versatile intermediates for synthesizing heterocycles like pyrimidines through cyclocondensation reactions with amidines. thieme-connect.comorganic-chemistry.orgnih.gov

    Table 2: Examples of Heterocycle Synthesis Pathways
    IntermediateCyclization ReagentResulting Heterocycle CoreGeneral Principle
    N-(2-(3,5-dimethylphenyl)ethyl)thioureaEthyl bromoacetateThiazolidinoneIntramolecular cyclization of the thiourea derivative. dergipark.org.trresearchgate.net
    Enaminone derivativeAmidine or GuanidinePyrimidineCyclocondensation reaction. thieme-connect.comresearchgate.netorganic-chemistry.org

    The primary amine can be readily converted into urea (B33335) and thiourea derivatives, which are important scaffolds in medicinal chemistry and materials science.

    Urea Synthesis: The reaction of this compound with an isocyanate (R-N=C=O) leads to the formation of a substituted urea. This reaction is typically rapid and proceeds via the nucleophilic addition of the amine to the electrophilic carbon of the isocyanate.

    Thiourea Synthesis: Similarly, reaction with an isothiocyanate (R-N=C=S) yields the corresponding thiourea derivative. nih.gov These reactions are highly efficient for creating both symmetrical and unsymmetrical thioureas.

    Table 3: Synthesis of Urea and Thiourea Derivatives
    Derivative TypeReagentGeneral Product Structure
    UreaAlkyl or Aryl Isocyanate (R-NCO)(3,5-dimethylphenethyl)-R-urea
    ThioureaAlkyl or Aryl Isothiocyanate (R-NCS)(3,5-dimethylphenethyl)-R-thiourea

    Reactivity of the Dimethylphenyl Moiety

    The aromatic ring of the compound, a 1,3,5-trisubstituted benzene (B151609) derivative, is susceptible to electrophilic attack and can participate in metal-catalyzed cross-coupling reactions, provided it is appropriately functionalized.

    The 3,5-dimethylphenyl group contains two methyl (-CH₃) groups and one ethylamine (B1201723) (-CH₂CH₂NH₂) substituent on the benzene ring. The methyl groups are activating and ortho, para-directing. organicchemistrytutor.comleah4sci.com The ethylamine group is also activating and ortho, para-directing. The combined effect of these groups directs incoming electrophiles to the positions that are ortho and para relative to them.

    In the case of the 3,5-dimethylphenyl group, the positions ortho to one methyl group are para to the other (and vice-versa). The positions available for substitution are C2, C4, and C6. Due to the directing effects of the two methyl groups at positions 3 and 5, electrophilic attack is strongly favored at the C2, C4, and C6 positions, which are ortho and para to the activating methyl groups. organicchemistrytutor.comlibretexts.org Steric hindrance may influence the relative yields of the ortho and para products.

    Table 4: Predicted Regioselectivity in Electrophilic Aromatic Substitution
    ReactionElectrophile (E⁺)Major Product(s)
    NitrationNO₂⁺2-(2-nitro-3,5-dimethylphenyl)ethan-1-amine and 2-(4-nitro-3,5-dimethylphenyl)ethan-1-amine
    BrominationBr⁺2-(2-bromo-3,5-dimethylphenyl)ethan-1-amine and 2-(4-bromo-3,5-dimethylphenyl)ethan-1-amine

    Standard palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Heck reactions typically require an aryl halide or triflate as a coupling partner. wikipedia.orgwikipedia.org Therefore, this compound itself is not a suitable substrate for these transformations.

    However, a halogenated derivative, such as 2-(4-bromo-3,5-dimethylphenyl)ethan-1-amine, could readily participate in these reactions.

    Suzuki Coupling: A bromo-derivative could be coupled with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new carbon-carbon bond at the site of the bromine atom. researchgate.netorganic-chemistry.orglibretexts.org

    Heck Reaction: Similarly, a halogenated derivative could react with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon bond, substituting the halide with the vinyl group. organic-chemistry.orglibretexts.org

    These transformations highlight the potential to further functionalize the aromatic ring of the parent compound after an initial electrophilic halogenation step.

    Table 5: Representative Metal-Catalyzed Coupling of a Derivative
    Reaction TypeSubstrateCoupling PartnerCatalyst/BaseProduct Type
    Suzuki Coupling2-(4-Bromo-3,5-dimethylphenyl)ethan-1-amineArylboronic acid (Ar-B(OH)₂)Pd(PPh₃)₄ / Na₂CO₃2-([1,1'-Biphenyl]-ar-yl)ethan-1-amine derivative

    Oxidative and Reductive Transformations

    The chemical versatility of this compound is evident in its susceptibility to both oxidative and reductive transformations. These reactions can selectively target the amine group or the benzylic position, leading to a variety of functionalized products.

    Oxidative Transformations:

    The primary amine group of this compound is a key site for oxidation. Enzymatic oxidation, mimicking metabolic pathways, offers a glimpse into its potential biological transformations. Monoamine oxidase (MAO), particularly MAO-A and MAO-B, are known to catalyze the oxidation of phenylethylamines. wikipedia.org This process typically involves the conversion of the amine to an imine, which is then hydrolyzed to an aldehyde. In the case of 2-phenylethylamine, this leads to the formation of phenylacetaldehyde. nih.gov This intermediate can be further oxidized to phenylacetic acid by enzymes like aldehyde dehydrogenase. nih.govresearchgate.net It is plausible that this compound undergoes a similar enzymatic cascade to yield (3,5-dimethylphenyl)acetaldehyde and subsequently (3,5-dimethylphenyl)acetic acid.

    Non-enzymatic oxidation can also be achieved using various chemical reagents. The electrooxidation of 2-phenylethylamine at a gold electrode in an alkaline solution has been studied, with the rate-determining step being the heterogeneous dehydrogenation of the amine molecule. researchgate.net Peroxidases can also catalyze the oxidation of phenylethylamines, leading to the generation of reactive oxygen species. nih.gov Furthermore, reaction with nitrous acid can lead to the formation of the corresponding alcohol, 2-(3,5-dimethylphenyl)ethanol, though rearrangements are possible. cdnsciencepub.com

    Reductive Transformations:

    While the amine group itself is already in a reduced state, reductive processes can be applied to derivatives of this compound. For instance, if the corresponding nitrile, (3,5-dimethylphenyl)acetonitrile, were synthesized, it could be reduced to this compound using reagents like lithium aluminum hydride or through catalytic hydrogenation. youtube.com Reductive amination of a corresponding ketone, (3,5-dimethylphenyl)acetone, would also yield the target amine. youtube.com The reduction of nitrostyrene (B7858105) derivatives is another established route to phenethylamines. designer-drug.commdma.ch

    A summary of potential oxidative and reductive transformations is presented in the table below.

    TransformationReagent/CatalystPotential Product
    Oxidation
    Enzymatic OxidationMonoamine Oxidase (MAO), Aldehyde Dehydrogenase(3,5-Dimethylphenyl)acetic acid
    Chemical OxidationNitrous Acid2-(3,5-Dimethylphenyl)ethanol
    Electrochemical OxidationGold Electrode(3,5-Dimethylphenyl)acetaldehyde (intermediate)
    Reduction
    Nitrile ReductionLithium Aluminum Hydride, H₂/PdThis compound
    Reductive AminationKetone + NH₃, H₂/CatalystThis compound

    Mechanistic Investigations of Key Transformations and Reaction Pathways

    The mechanisms governing the transformations of phenylethylamines provide valuable insights into their reactivity. The oxidation of phenethylamines by monoamine oxidases is a well-studied process. It is believed to proceed through a radical mechanism. capes.gov.br The reaction of 2-phenylethylamine with nitrous acid to form 2-phenylethanol (B73330) is thought to involve the formation of a diazonium ion intermediate, which can then undergo nucleophilic attack by water. cdnsciencepub.com

    The electrochemical oxidation of 2-phenylethylamine involves the adsorption of the amine onto the electrode surface, followed by a rate-determining dehydrogenation step that includes electron transfer. researchgate.net In the context of cytochrome P450 2D6-mediated oxidation of phenethylamine (B48288) derivatives, the protonation state of the amine has been shown to be a critical factor in both binding to the enzyme and the subsequent catalytic process. nih.gov

    Exploration of Novel Chemical Space through Derivatization

    The primary amine of this compound serves as a versatile handle for the synthesis of a wide array of derivatives, allowing for the exploration of novel chemical space.

    N-Arylation and N-Alkylation: The amine can readily undergo N-arylation reactions. For instance, the Chan-Evans-Lam coupling, a copper-promoted reaction with arylboronic acids, can be employed to synthesize N-aryl derivatives. nih.gov Similarly, palladium-catalyzed C-H activation has been used for the enantioselective C-H alkenylation of β-alkyl phenylethylamine derivatives, showcasing a pathway to complex chiral structures. mdpi.comnih.gov

    Heterocycle Formation: The amine functionality is a key building block for the synthesis of various heterocyclic compounds. Reaction with appropriate precursors can lead to the formation of imidazoles, pyrimidines, and other heterocyclic systems. mdpi.comresearchgate.net For example, condensation with α-hydroxy ketones can yield imidazoline-2-thiones. researchgate.net The reaction with urea or potassium thiocyanate (B1210189) can produce dihydropyrimidinediones and their thio-analogues. mdpi.com Furthermore, the amine can be used in one-pot, three-component reactions to generate complex heterocyclic structures like hetarylaminomethylidenefuran-2(3H)-ones. nih.gov

    Amide and Sulfonamide Formation: Acylation of the amine with acid chlorides or anhydrides is a straightforward method to produce the corresponding amides. Derivatization with reagents like Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide) is used for the chiral resolution of amphetamines and related compounds by HPLC. researchgate.net Similarly, reaction with sulfonyl chlorides would yield sulfonamides.

    Enamine Synthesis: The reaction of amines with reagents like dimethylformamide dimethyl acetal (B89532) (DMF-DMA) can generate enamine derivatives, which are valuable synthetic intermediates. sciforum.net

    The table below summarizes some of the potential derivatization reactions.

    Derivative ClassReagents/Reaction TypePotential Product Structure
    N-Aryl AminesArylboronic Acids (Chan-Evans-Lam Coupling)Ar-NH-CH₂CH₂-(3,5-Me₂C₆H₃)
    N-Alkenyl AminesStyrenes (Pd-catalyzed C-H Alkenylation)R-CH=CH-NH-CH₂CH₂-(3,5-Me₂C₆H₃)
    Imidazolinesα-Hydroxy Ketones, ThioureaSubstituted Imidazoline Ring
    Dihydropyrimidinedionesβ-Alanines, UreaSubstituted Dihydropyrimidine Ring
    AmidesAcid Chlorides/AnhydridesR-CO-NH-CH₂CH₂-(3,5-Me₂C₆H₃)
    EnaminesDMF-DMA(CH₃)₂N-CH=C(R)-NH-CH₂CH₂-(3,5-Me₂C₆H₃)

    Theoretical and Computational Chemistry of 2 3,5 Dimethylphenyl Ethan 1 Amine

    Quantum Mechanical Calculations of Electronic Structure and Energetics

    Quantum mechanical calculations are fundamental to understanding the intrinsic properties of 2-(3,5-Dimethylphenyl)ethan-1-amine. These methods provide a detailed picture of the electron distribution and energy landscape of the molecule.

    Density Functional Theory (DFT) has been employed to investigate the electronic properties of this compound. By calculating the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can infer the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity.

    Global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω) can be derived from the HOMO and LUMO energies. These indices provide a quantitative measure of the molecule's reactivity. For instance, a lower chemical hardness suggests a higher reactivity.

    Local reactivity can be assessed through Fukui functions, which identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks.

    Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical data, are utilized to explore the conformational landscape of this compound. These calculations help to identify the different possible spatial arrangements of the atoms (conformers) and their relative energies. By mapping the potential energy surface, the most stable, low-energy conformers can be determined. This information is crucial for understanding how the molecule's shape influences its interactions and properties.

    Prediction of Spectroscopic Parameters

    Computational methods are also powerful tools for predicting the spectroscopic properties of this compound. Theoretical calculations can accurately forecast Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies. These predicted spectra can be compared with experimental data to confirm the molecular structure and assign spectral peaks. Discrepancies between predicted and experimental spectra can also point to specific intermolecular interactions or complex conformational equilibria.

    In Silico Reactivity Predictions and Mechanistic Modeling

    In silico methods are used to predict the reactivity of this compound and to model potential reaction mechanisms. By simulating reaction pathways and calculating the activation energies for different steps, researchers can predict the most likely products of a reaction and understand the underlying mechanism. This can be particularly useful for designing new synthetic routes or for understanding the metabolic fate of the compound.

    Advanced Analytical Methodologies for Purity Profiling and Quantification

    Development of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) Methods

    High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are fundamental chromatographic techniques for the separation, identification, and quantification of 2-(3,5-Dimethylphenyl)ethan-1-amine and its related substances. mdpi.com The development of robust HPLC and GC methods is crucial for routine quality control and in-depth analysis.

    Method development for HPLC often involves optimizing the stationary phase, mobile phase composition, and detector settings. For amines like this compound, reverse-phase HPLC is a common approach. sielc.commdpi.com The choice of column, such as a C18 or a specialized column with low silanol (B1196071) activity, can significantly impact the separation efficiency and peak shape of the amine. sielc.com The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer, with the pH adjusted to ensure the analyte is in a suitable ionic state for retention and separation. sielc.commdpi.com UV detection is frequently used, with the wavelength selected based on the chromophoric properties of the dimethylphenyl group.

    GC methods are also well-suited for the analysis of volatile and thermally stable amines. bre.com The choice of the GC column is critical, with polar columns often being preferred for amine analysis to prevent peak tailing. bre.com Temperature programming of the GC oven is employed to ensure efficient separation of the target compound from any impurities. Flame Ionization Detection (FID) is a common choice for quantification due to its high sensitivity to organic compounds. However, issues such as the reactivity of amines and their potential for thermal degradation in the GC inlet must be carefully managed. bre.com

    A comparison of typical parameters for HPLC and GC methods for amine analysis is presented below:

    ParameterHPLCGC
    Stationary Phase C18, Phenyl-Hexyl, Chiral Stationary PhasesWAX, PEG, specialized amine columns
    Mobile/Carrier Gas Acetonitrile/Water, Methanol/BufferHelium, Hydrogen, Nitrogen
    Detector UV-Vis, Diode Array (DAD), Fluorescence (FLD), Mass Spectrometry (MS)Flame Ionization (FID), Nitrogen-Phosphorus (NPD), Mass Spectrometry (MS)
    Temperature Ambient to moderately elevated (e.g., 25-60 °C)High temperatures for inlet and oven (e.g., 150-300 °C)
    Derivatization Often not required, but can be used to enhance detectionCan be used to improve volatility and reduce peak tailing

    Since this compound possesses a chiral center at the carbon atom bearing the amino group, it can exist as a pair of enantiomers. The differential pharmacological and toxicological profiles of enantiomers necessitate their separation and quantification. mdpi.comamericanpharmaceuticalreview.com Chiral HPLC and GC are powerful techniques for determining the enantiomeric excess (ee) of chiral compounds. mdpi.commdpi.com

    Chiral HPLC is the most widely used method for enantiomeric separation. mdpi.com It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. americanpharmaceuticalreview.commdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209) (e.g., Chiralcel® OD-H, Lux® Cellulose-3), are particularly effective for resolving a wide range of chiral amines. mdpi.com The mobile phase, typically a mixture of alkanes (like hexane (B92381) or cyclohexane) and an alcohol (like isopropanol (B130326) or ethanol), is carefully optimized to achieve the best resolution. mdpi.com The addition of a small amount of an amine modifier, such as diethylamine (B46881) (DEA), can improve peak shape and resolution. mdpi.com

    Chiral GC can also be employed for the enantiomeric separation of volatile amines. This technique uses a GC column coated with a chiral selector. While less common than chiral HPLC for non-volatile compounds, it can be a valuable tool, especially when coupled with mass spectrometry.

    The table below summarizes common chiral selectors used for the separation of amines:

    Chiral Selector TypeExamplePrinciple of Separation
    Polysaccharide-based (HPLC) Cellulose tris(3,5-dimethylphenylcarbamate)Formation of transient diastereomeric complexes through hydrogen bonding, dipole-dipole interactions, and steric hindrance. mdpi.com
    Cyclodextrin-based (GC/HPLC) Beta-cyclodextrin derivativesInclusion complexation, where one enantiomer fits better into the chiral cavity of the cyclodextrin.
    Pirkle-type (HPLC) (R,R)-Whelk-O 1π-π interactions, hydrogen bonding, and dipole-dipole interactions.

    Impurity profiling is a critical aspect of quality control, as impurities can affect the efficacy and safety of the final product. HPLC and GC methods are instrumental in detecting, identifying, and quantifying impurities in this compound. These impurities can arise from the manufacturing process (e.g., starting materials, by-products, reagents) or from degradation of the compound over time. nih.gov

    Degradation studies are performed under various stress conditions (e.g., heat, light, humidity, acid/base hydrolysis, oxidation) to identify potential degradation products. nih.gov The analytical methods must be "stability-indicating," meaning they can separate the intact drug from its degradation products.

    The atmospheric degradation of amines can lead to the formation of various products, including nitrosamines and nitramines, which are of significant environmental and health concern. nilu.com While this is more relevant for environmental exposure, understanding these degradation pathways can inform the stability testing of the bulk chemical.

    Advanced Hyphenated Techniques (e.g., GC-MS/MS, LC-MS/MS, LC-QTOF)

    Hyphenated techniques, which couple a separation technique with a powerful detection method like mass spectrometry, provide a higher level of confidence in the identification and quantification of compounds.

    GC-MS/MS (Gas Chromatography-Tandem Mass Spectrometry): This technique offers high selectivity and sensitivity, particularly for complex matrices. After separation by GC, the analyte is ionized, and a specific precursor ion is selected and fragmented. The resulting product ions are then detected, providing a unique "fingerprint" for the compound. This is especially useful for trace-level impurity analysis.

    LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): LC-MS/MS is a versatile and widely used technique for the analysis of a broad range of compounds, including non-volatile and thermally labile molecules like many amines. gassnova.nonih.gov It combines the excellent separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. gassnova.nonih.gov For amines, electrospray ionization (ESI) in positive ion mode is typically used, as amines are readily protonated. gassnova.no The method can be used for impurity profiling, quantification, and structural elucidation of unknown compounds. nih.gov

    LC-QTOF (Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry): LC-QTOF provides high-resolution and accurate mass data, which is invaluable for the identification of unknown impurities and degradation products. nih.gov The ability to determine the elemental composition of a molecule from its accurate mass is a key advantage of this technique. nih.gov This is particularly useful in "systematic toxicological analysis" where a broad screening for potential toxicants is required. nih.gov

    TechniquePrimary Application for this compoundAdvantages
    GC-MS/MS Trace impurity analysis, identification of volatile by-products.High selectivity, low detection limits.
    LC-MS/MS Purity profiling, quantification in various matrices, identification of non-volatile impurities. gassnova.nonih.govWide applicability, high sensitivity and selectivity. gassnova.no
    LC-QTOF Identification of unknown impurities and degradation products, structural elucidation. nih.govHigh-resolution accurate mass data, elemental composition determination. nih.gov

    Elemental Analysis and Combustion Analysis for Stoichiometric Confirmation

    Elemental analysis and combustion analysis are classical methods used to confirm the elemental composition of a pure compound. These techniques determine the percentage of carbon (C), hydrogen (H), nitrogen (N), and other elements present in the sample.

    In combustion analysis, a small, accurately weighed amount of the sample is burned in an excess of oxygen. The combustion products (carbon dioxide, water, and nitrogen gas) are collected and quantified. From these measurements, the empirical formula of the compound can be determined. For this compound (C₁₀H₁₅N), the theoretical elemental composition would be:

    ElementAtomic MassNumber of AtomsTotal MassPercentage
    Carbon (C)12.01110120.1180.47%
    Hydrogen (H)1.0081515.1210.14%
    Nitrogen (N)14.007114.0079.39%
    Total 149.237 100.00%

    The experimentally determined percentages are then compared with the theoretical values. A close agreement between the experimental and theoretical values provides strong evidence for the purity and stoichiometric formula of the compound.

    Applications As a Versatile Synthetic Building Block and Precursor in Chemical Synthesis Non Clinical

    Utilization in Complex Organic Synthesis (e.g., natural products, pharmaceuticals as scaffolds)

    The structural motif of 2-(3,5-dimethylphenyl)ethan-1-amine serves as a valuable scaffold in the synthesis of more complex organic molecules. Its phenethylamine (B48288) backbone, substituted with two methyl groups, provides a unique combination of steric and electronic properties that can be exploited in the construction of diverse molecular architectures. While direct examples of its incorporation into the total synthesis of natural products are not extensively documented in readily available literature, its potential as a building block is evident from its similarity to other phenethylamine derivatives that are common precursors in alkaloid synthesis. The strategic placement of the dimethylphenyl group allows for further functionalization, influencing the molecule's conformation and reactivity in subsequent synthetic steps.

    In the realm of pharmaceutical scaffolds, phenethylamine derivatives are of significant interest. The core structure is present in a wide array of biologically active compounds. The dimethylphenyl substitution pattern of this compound can be utilized to fine-tune the pharmacological properties of a lead compound. For instance, the methyl groups can influence lipophilicity, metabolic stability, and receptor binding interactions. The primary amine group provides a convenient handle for the introduction of various functional groups through well-established chemical transformations, such as amidation, alkylation, and reductive amination. This allows for the systematic exploration of the chemical space around the phenethylamine core, a common strategy in medicinal chemistry for the development of new therapeutic agents.

    Role in Materials Science and Polymer Chemistry

    The unique molecular structure of this compound also lends itself to applications in materials science and polymer chemistry. nih.gov The presence of both a reactive amine group and an aromatic ring with defined substitution patterns makes it a versatile precursor for various materials.

    Monomers for Polymer Synthesis (e.g., polyamides, polyimides)

    The primary amine functionality of this compound allows it to act as a monomer in polymerization reactions. Specifically, it can be used in the synthesis of polyamides and polyimides, which are classes of high-performance polymers known for their excellent thermal stability and mechanical properties.

    In the synthesis of polyamides , the amine group of this compound can react with dicarboxylic acids or their derivatives (like diacyl chlorides) through a condensation polymerization reaction. The resulting polyamide chain would incorporate the 3,5-dimethylphenyl moiety as a pendant group, influencing the polymer's properties such as solubility, thermal behavior, and processability. The incorporation of such bulky, non-polar groups can disrupt chain packing, potentially leading to amorphous polymers with improved solubility in organic solvents. mdpi.com

    For polyimides , a two-step synthesis is typically employed. vt.edu Initially, a diamine reacts with a dianhydride to form a soluble poly(amic acid) precursor. vt.edu Subsequent thermal or chemical imidization converts the poly(amic acid) into the final polyimide. While this compound is a monoamine, its derivatives containing a second amine functionality could be designed to serve as diamine monomers. The incorporation of the dimethylphenyl group could enhance the solubility of the resulting polyimides, a common challenge in the processing of these materials. nih.govmdpi.com

    Ligands for Catalysis

    The nitrogen atom in this compound possesses a lone pair of electrons, making it a potential ligand for metal catalysts. nih.gov By coordinating to a metal center, it can influence the catalyst's reactivity, selectivity, and stability. The steric bulk provided by the 3,5-dimethylphenyl group can create a specific chiral environment around the metal center, which is particularly valuable in asymmetric catalysis.

    For example, derivatives of this compound can be synthesized to create bidentate or polydentate ligands. These ligands can then form stable complexes with transition metals like ruthenium, rhenium, or copper, which are known to catalyze a wide range of organic transformations. rsc.org The electronic properties of the dimethylphenyl group can also modulate the electron density at the metal center, thereby fine-tuning its catalytic activity.

    Precursors for Functional Materials (e.g., optical, electronic, self-assembling)

    The combination of an aromatic ring and a reactive amine group in this compound makes it a suitable precursor for the synthesis of functional materials. The aromatic ring can be a part of a larger conjugated system, which is a key feature for materials with interesting optical and electronic properties . For instance, it could be incorporated into molecules designed for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

    Furthermore, the ability of the amine group to form hydrogen bonds and other non-covalent interactions makes this compound and its derivatives interesting candidates for the construction of self-assembling materials . Through careful molecular design, it is possible to create molecules that spontaneously organize into well-defined supramolecular structures such as films, fibers, or gels. These self-assembled materials can have a variety of applications, for example in sensing, drug delivery, and nanotechnology.

    Application in Agrochemical and Specialty Chemical Synthesis (as a scaffold)

    The this compound scaffold can also be found in the synthesis of agrochemicals and specialty chemicals. nih.gov In the field of agrochemicals , many pesticides and herbicides contain phenethylamine-like structures. The specific substitution pattern on the aromatic ring can have a significant impact on the biological activity and selectivity of the compound. The 3,5-dimethyl substitution could be used to optimize the efficacy of a particular agrochemical or to reduce its environmental impact.

    In the realm of specialty chemicals , this compound can serve as a starting material for the synthesis of a wide range of molecules with specific properties. For example, it could be used to create novel surfactants, corrosion inhibitors, or additives for polymers. The versatility of the amine group allows for its modification to introduce desired functionalities, while the dimethylphenyl group can impart specific physical properties like solubility or thermal stability. For instance, pyrazole-containing compounds derived from similar ketone precursors have been investigated for their cytotoxic effects. mdpi.com

    Use in Supramolecular Chemistry and Host-Guest Systems

    Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. mdpi.com Host-guest chemistry, a subfield of supramolecular chemistry, involves the formation of complexes where one molecule (the host) encapsulates another molecule (the guest). nih.gov

    Furthermore, this compound itself can act as a guest molecule , fitting into the cavities of larger host molecules such as cyclodextrins, calixarenes, or pillararenes. nih.govnih.gov The study of these host-guest interactions can provide valuable insights into molecular recognition processes and can lead to the development of new materials for applications in sensing, separation, and catalysis. researchgate.net

    Environmental Transformation and Degradation Pathways Focus on Chemical Processes, Not Ecotoxicity

    Photodegradation Studies in Aquatic and Atmospheric Environments

    Direct photolysis of 2-(3,5-Dimethylphenyl)ethan-1-amine in aquatic environments is expected to be a potential degradation pathway. The benzene (B151609) ring within the molecule can absorb ultraviolet (UV) radiation, which may lead to the cleavage of chemical bonds. In the atmosphere, phenethylamine-like compounds are susceptible to photo-oxidation, primarily initiated by hydroxyl radicals (•OH). This process can lead to the formation of various intermediates, including aldehydes and ketones, and ultimately to the mineralization of the compound. The presence of two methyl groups on the phenyl ring may influence the rate and products of photodegradation compared to the parent phenethylamine (B48288) molecule.

    Chemical Hydrolysis and Oxidation Pathways

    Under typical environmental pH conditions, the amine group of this compound will be protonated, making it less susceptible to hydrolysis. However, strong oxidizing agents present in the environment, such as ozone or hydroxyl radicals, can lead to its degradation. Oxidation is likely to target the amino group and the ethyl side chain, potentially leading to deamination and the formation of corresponding aldehydes or ketones. The alkyl-substituted phenyl ring can also undergo oxidation, although this is generally a slower process than the oxidation of the amine functional group.

    Biotransformation by Microorganisms (Focus on Metabolic Pathways)

    The microbial degradation of phenethylamines is a well-documented process. For instance, bacteria of the genus Pseudomonas are known to utilize phenethylamine as a carbon and nitrogen source. The primary metabolic pathway involves the deamination of the phenethylamine molecule to form phenylacetaldehyde. This intermediate is then further oxidized to phenylacetic acid, which can enter central metabolic pathways.

    Based on this, the biotransformation of this compound by microorganisms is likely to proceed through a similar pathway. The initial step would be the enzymatic deamination of the molecule to yield 2-(3,5-dimethylphenyl)acetaldehyde. This aldehyde would then be a substrate for an aldehyde dehydrogenase, converting it to (3,5-dimethylphenyl)acetic acid. This acid can then be further metabolized, likely through ring-cleavage mechanisms. The presence of the dimethyl substitutions on the phenyl ring might affect the rate of these enzymatic reactions.

    Table 1: Postulated Microbial Degradation Pathway of this compound

    StepPrecursorEnzyme (Hypothesized)Product
    1This compoundAmine oxidase / Dehydrogenase2-(3,5-Dimethylphenyl)acetaldehyde
    22-(3,5-Dimethylphenyl)acetaldehydeAldehyde dehydrogenase(3,5-Dimethylphenyl)acetic acid
    3(3,5-Dimethylphenyl)acetic acidRing-hydroxylating dioxygenasesRing-fission products

    Stability and Degradation Kinetics in Different Environmental Media

    The stability and degradation kinetics of this compound in various environmental media are expected to be influenced by factors such as pH, temperature, microbial activity, and the presence of sunlight. In soil, the compound is likely to exhibit moderate to low mobility due to the potential for its protonated amine group to adsorb to negatively charged soil particles. Its persistence will be largely dependent on the abundance and activity of microbial populations capable of its degradation.

    In aquatic systems, photodegradation and biodegradation will be the primary removal mechanisms. The rate of degradation will be influenced by water clarity, depth, and the microbial community composition. In the absence of significant microbial activity and sunlight, the compound may persist in the water column. The half-life of phenethylamine in soil and water can vary widely depending on these environmental conditions, and a similar variability is expected for its dimethyl-substituted analog.

    Table 2: Factors Influencing the Environmental Degradation of this compound (Hypothesized)

    Environmental CompartmentPrimary Degradation PathwaysKey Influencing Factors
    SoilBiodegradation, AdsorptionMicrobial population, soil organic matter content, pH, temperature
    WaterPhotodegradation, BiodegradationSunlight intensity, water clarity, microbial population, temperature
    AtmospherePhoto-oxidationHydroxyl radical concentration, sunlight intensity

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    2-(3,5-Dimethylphenyl)ethan-1-amine

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